KD025, also known as belumosudil, SLx-2119, and KD-025, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its chemical name is 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide. [] KD025 has emerged as a promising molecule in scientific research due to its potential to modulate immune responses and fibrotic processes. [] It is classified as a kinase inhibitor and is currently being investigated for its potential therapeutic applications in various diseases. [] In particular, KD025 selectively targets the ROCK2 isoform, which differentiates it from other pan-ROCK inhibitors. [, ] This selectivity allows KD025 to exert its effects without the significant hypotensive effects often observed with pan-ROCK inhibitors. [, ]
Belumosudil is a novel therapeutic agent primarily used in the treatment of chronic graft-versus-host disease, a complication that can occur after hematopoietic stem cell transplantation. It functions as an inhibitor of Rho-associated coiled-coil kinase 2, a protein involved in various immune and fibrotic diseases. The compound is classified as a small molecule and is recognized for its role in modulating immune responses by affecting the balance between pro-inflammatory and regulatory T-cells .
Belumosudil is synthesized as a mesylate salt, known scientifically as belumosudil mesylate. It falls under the category of substituted quinazolines and is characterized by its unique structural components, including an aminoindazole and phenoxyacetamide . The compound has been evaluated for its pharmacological properties and therapeutic potential, leading to its approval for clinical use.
The synthesis of belumosudil involves several chemical reactions that yield the final product in a multi-step process. Key steps include:
The detailed synthetic route includes various reagents and conditions that are optimized for yield and purity, adhering to stringent pharmaceutical guidelines .
Belumosudil has a complex molecular structure represented by the chemical formula . Its molecular weight averages around 452.518 g/mol. The structural features include:
The compound is typically presented as a white to yellow powder with slight hygroscopic properties, melting between 255°C and 275°C .
Belumosudil undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding both the synthesis pathway and how the drug behaves in biological systems.
Belumosudil exerts its therapeutic effects primarily through the inhibition of Rho-associated coiled-coil kinase 2. This mechanism involves:
This dual action helps restore balance in immune responses, making it effective in managing chronic graft-versus-host disease .
These properties are essential for determining formulation strategies and potential routes of administration.
Belumosudil has been primarily investigated for:
The compound's ability to modulate immune responses positions it as a promising candidate for further research in other fibrotic and autoimmune diseases.
Belumosudil (C₂₆H₂₄N₆O₂) is an orally bioavailable small-molecule kinase inhibitor that targets Rho-associated coiled-coil kinase (ROCK) pathways. Its primary therapeutic action in chronic graft-versus-host disease (cGVHD) stems from dual modulation of inflammatory and fibrotic cascades, mediated via selective ROCK2 inhibition.
Belumosudil demonstrates >100-fold selectivity for ROCK2 (IC₅₀ = 100 nM) over ROCK1 (IC₅₀ = 3 µM) [2] [5] [7]. This selectivity arises from structural differences in the kinase hinge region, allowing belumosudil to occupy the ATP-binding pocket of ROCK2 with higher affinity [4] [7]. Therapeutically, ROCK2 inhibition disrupts proinflammatory signaling while minimizing ROCK1-mediated cytoskeletal effects (e.g., vasodilation, glucose metabolism) [3] [5].
Table 1: Isoform Selectivity and Functional Consequences of Belumosudil
Parameter | ROCK2 | ROCK1 |
---|---|---|
IC₅₀ | 100 nM | 3 µM |
Selectivity Ratio | 100:1 (ROCK2:ROCK1) | – |
Primary Roles | Immune cell polarization | Cytoskeletal remodeling |
Inhibition Consequence | Th17/Treg balance shift | Minimal off-target effects |
ROCK2 phosphorylates STAT3, promoting its dimerization and nuclear translocation. Belumosudil reduces pSTAT3 by 60–80% in CD4⁺ T cells, suppressing transcription of proinflammatory genes [3] [7]. Conversely, it enhances STAT5 phosphorylation by 2.5-fold, activating regulatory T-cell (Treg) differentiation pathways [1] [5]. This dual modulation rebalances immune homeostasis by concurrently dampening inflammation and promoting tolerance [4] [7].
Table 2: STAT Pathway Modulation by Belumosudil
Transcription Factor | Effect of Belumosudil | Functional Outcome |
---|---|---|
STAT3 | ↓ Phosphorylation | Reduced Th17 differentiation |
STAT5 | ↑ Phosphorylation | Enhanced Treg expansion |
By inhibiting ROCK2, belumosudil shifts the Th17/Treg ratio by:
Table 3: Cellular Immune Effects of Belumosudil
Cell Type | Change | Key Mediators Affected | Functional Outcome |
---|---|---|---|
Th17 cells | ↓ 70–90% | IL-17, IL-21, STAT3 | Reduced inflammation |
Treg cells | ↑ 40–60% | FOXP3, STAT5 | Enhanced immune tolerance |
Belumosudil reduces IL-17 and IL-21 synthesis by:
Fibrosis in cGVHD involves ROCK2-mediated actin cytoskeleton polymerization. Belumosudil disrupts this pathway by:
Table 4: Belumosudil’s Antifibrotic Actions via MRTF Pathway
Target | Effect | Downstream Impact |
---|---|---|
G-actin polymerization | Inhibited | Reduced F-actin stress fibers |
MRTF nuclear translocation | Blocked | ↓ Profibrotic gene expression |
Collagen deposition | ↓ 50–75% | Improved tissue architecture |
TGF-β is a master regulator of fibrosis. Belumosudil:
Table 5: Fibrosis-Related Pathways Modulated by Belumosudil
Pathway Component | Change | Biological Consequence |
---|---|---|
TGF-β1 secretion | ↓ 40–60% | Reduced fibroblast activation |
SMAD2/3 phosphorylation | ↓ 50% | Impaired collagen transcription |
α-SMA⁺ myofibroblasts | ↓ >70% | Attenuated extracellular matrix deposition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7